Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate: is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a morpholinoacetamido group, and a phenyl group
Mechanism of Action
Target of Action
Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. It is a precursor to several neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine . Therefore, the primary targets of this compound could be the enzymes and receptors involved in these biochemical pathways.
Mode of Action
As a phenylalanine derivative, it may interact with its targets by mimicking the structure of phenylalanine, thereby influencing the function of enzymes and receptors that normally interact with phenylalanine .
Biochemical Pathways
Phenylalanine and its derivatives are involved in several biochemical pathways. They play a key role in protein synthesis and are precursors to tyrosine, another amino acid. Tyrosine is then converted into several important neurotransmitters, including dopamine, norepinephrine, and epinephrine . Therefore, this compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It’s worth noting that the compound’s bioavailability and pharmacokinetic properties can be influenced by various factors, including its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
Given its structural similarity to phenylalanine, it may influence the synthesis and function of proteins and neurotransmitters, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific physiological conditions of the individual .
Biochemical Analysis
Biochemical Properties
It is known that amino acid derivatives can interact with a variety of enzymes, proteins, and other biomolecules The nature of these interactions can vary widely, depending on the specific biochemical context
Cellular Effects
Given its structural similarity to phenylalanine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies are needed to investigate these aspects .
Dosage Effects in Animal Models
The effects of Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate at different dosages in animal models have not been reported. Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the Hantzsch thiophene synthesis , which involves the condensation of α-haloketones with thioglycolic acid. The morpholinoacetamido group is then introduced through a nucleophilic substitution reaction, followed by esterification to attach the methyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiophene ring or the morpholinoacetamido group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Substitution Products: Various derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Methyl 2-(2-morpholinoacetamido)-4-phenylbutanamido-3-phenylpropanoate
Carfilzomib
Quinazolinone derivatives
Uniqueness: Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate stands out due to its unique thiophene core and the presence of the morpholinoacetamido group, which contribute to its distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
methyl 2-[(2-morpholin-4-ylacetyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-23-18(22)16-14(13-5-3-2-4-6-13)12-25-17(16)19-15(21)11-20-7-9-24-10-8-20/h2-6,12H,7-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSXBCBCZUFCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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